

Application Note: Spectroscopic Analysis of 3-Chloromethcathinone for Structural Confirmation

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Compound of Interest

Compound Name: 3-Chloromethcathinone

Cat. No.: B1649792

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Introduction

3-Chloromethcathinone (3-CMC) is a synthetic cathinone that has emerged as a novel psychoactive substance.^[1] As with many designer drugs, the rapid identification and structural confirmation of 3-CMC in seized materials or for research purposes are crucial. This application note provides detailed protocols for the spectroscopic analysis of 3-CMC using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The presented data and methodologies are intended to serve as a comprehensive guide for the unambiguous structural confirmation of 3-CMC.

Chemical Structure:

- IUPAC Name: 1-(3-chlorophenyl)-2-(methylamino)propan-1-one^[2]
- CAS Number: 1049677-59-9 (free base), 1607439-32-6 (HCl salt)^[2]
- Molecular Formula: C₁₀H₁₂ClNO^[2]
- Molar Mass: 197.66 g/mol (free base)^[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Chloromethcathinone**.

Table 1: ^1H NMR Spectroscopic Data for **3-Chloromethcathinone** (HCl salt) in DMSO-d_6

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
9.75	br s	1H	NH
9.25	br s	1H	NH
8.10 - 7.70	m	4H	Aromatic CH
5.22	q	1H	CH-CH ₃
2.58	s	3H	N-CH ₃
1.46	d	3H	CH-CH ₃

Data sourced from SWGDRUG Monograph.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **3-Chloromethcathinone**

Chemical Shift (ppm)	Assignment
~195	C=O (Ketone)
~138	Aromatic C-Cl
~134	Aromatic C
~131	Aromatic CH
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~59	CH-NH
~30	N-CH ₃
~16	CH-CH ₃

Note: Experimentally determined ¹³C NMR data for 3-CMC is not widely available in the public domain. The assignments are predicted based on typical chemical shifts for similar structures.
[3]

Table 3: GC-MS Fragmentation Data for **3-Chloromethcathinone**

Mass-to-Charge Ratio (m/z)	Relative Abundance	Assignment
58	High	[C ₃ H ₈ N] ⁺
111	Medium	[C ₆ H ₄ Cl] ⁺
139	Medium	[C ₇ H ₄ ClO] ⁺
166	Low	[M-C ₂ H ₅ N] ⁺
182	Low	[M-CH ₃] ⁺
197	Low (or absent)	[M] ⁺ (Molecular Ion)

Data represents the electron ionization (EI) mass spectrum.[\[2\]](#)

Table 4: FT-IR Spectroscopic Data for **3-Chloromethcathinone** (HCl salt)

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3000-2700	Broad, Strong	N-H stretch (amine salt)
~1690	Strong	C=O stretch (ketone)
~1590, 1470, 1420	Medium-Strong	C=C stretch (aromatic)
~1220	Medium	C-N stretch
~880, 790, 700	Strong	C-H bend (aromatic, meta-substitution)
~740	Strong	C-Cl stretch

Note: The provided data is interpreted from the spectrum available in the SWGDRUG monograph and typical infrared absorption frequencies.[\[2\]](#)

Table 5: UV-Vis Spectroscopic Data for **3-Chloromethcathinone**

λ _{max} (nm)	Solvent
Not Determined	Methanol

Note: Specific UV-Vis absorption maxima for 3-CMC are not readily available in the literature. However, substituted cathinones typically exhibit absorption in the range of 240-280 nm due to the substituted aromatic ring.[\[4\]](#)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 3-CMC, confirming the presence and connectivity of protons and carbons.

Instrumentation: 400 MHz NMR Spectrometer

Protocol:

- Sample Preparation:
 - Accurately weigh approximately 10-15 mg of **3-Chloromethcathinone HCl**.
 - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Acquisition:
 - Pulse Program: Standard 90° pulse.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
 - Relaxation Delay: 5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse program.
 - Spectral Width: 0 to 220 ppm.
 - Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
 - Relaxation Delay: 2 seconds.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the resulting spectrum.

- Calibrate the spectrum using the TMS signal at 0 ppm.
- Integrate the peaks in the ^1H NMR spectrum.
- Assign the peaks based on their chemical shift, multiplicity, and integration.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate 3-CMC from any potential impurities and obtain its characteristic mass spectrum for identification and structural confirmation.

Instrumentation: Agilent Gas Chromatograph with a Mass Selective Detector (or equivalent).

Protocol:

- Sample Preparation:
 - Prepare a solution of 3-CMC at a concentration of approximately 1-2 mg/mL in chloroform. For the HCl salt, a base extraction into an organic solvent is recommended.
- GC Conditions:
 - Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 μm .
 - Carrier Gas: Helium at a constant flow of 1.5 mL/min.
 - Injector Temperature: 280 °C.
 - Injection Mode: Split (e.g., 25:1 ratio), 1 μL injection volume.
 - Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: 12 °C/min to 280 °C.
 - Final hold: 9 minutes at 280 °C.
- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Scan Range: 30-550 amu.
- MS Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Transfer Line Temperature: 280 °C.
- Data Analysis:

- Identify the peak corresponding to 3-CMC in the total ion chromatogram.
- Analyze the mass spectrum of the peak and compare the fragmentation pattern with the data in Table 3 and reference spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the 3-CMC molecule.

Instrumentation: FT-IR spectrometer with a diamond attenuated total reflectance (ATR) attachment.

Protocol:

- Sample Preparation:
 - Place a small amount of the solid **3-Chloromethcathinone HCl** powder directly onto the diamond ATR crystal.
- FT-IR Acquisition:
 - Scan Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32.

- Collect a background spectrum of the clean ATR crystal before analyzing the sample.
- Data Analysis:
 - Obtain the absorbance spectrum of the sample.
 - Identify and assign the characteristic absorption bands corresponding to the functional groups of 3-CMC (e.g., C=O, N-H, C=C aromatic, C-Cl).

Ultraviolet-Visible (UV-Vis) Spectroscopy

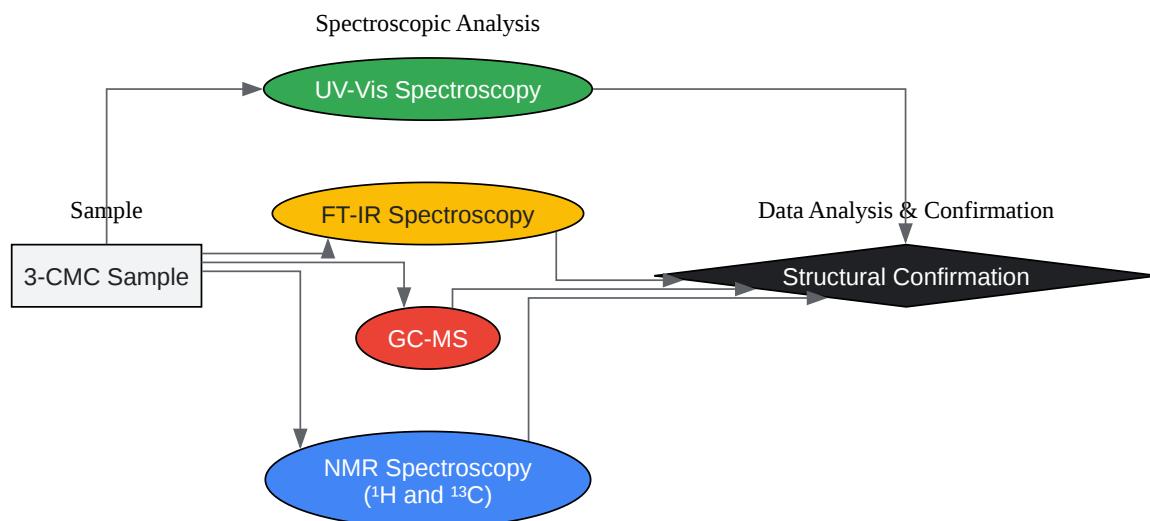
Objective: To determine the UV-Vis absorption spectrum of 3-CMC.

Instrumentation: UV-Vis Spectrophotometer.

Protocol:

- Sample Preparation:
 - Prepare a dilute solution of 3-CMC in a suitable UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
- UV-Vis Acquisition:
 - Scan Range: 200-400 nm.
 - Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample solution.
 - Record the absorbance spectrum.
- Data Analysis:
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualizations



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Caption: Experimental workflow for the structural confirmation of 3-CMC.

Caption: Chemical structure of **3-Chloromethcathinone** (3-CMC).

Conclusion

The combination of NMR, GC-MS, and FT-IR spectroscopy provides a robust and reliable means for the structural confirmation of **3-Chloromethcathinone**. While UV-Vis spectroscopy can offer complementary information, its utility for definitive identification is limited. The protocols and data presented in this application note serve as a valuable resource for forensic laboratories, research institutions, and professionals involved in the analysis of novel psychoactive substances.

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